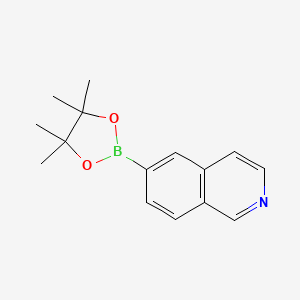

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline

CAS No.: 675576-26-8

Cat. No.: VC2464332

Molecular Formula: C15H18BNO2

Molecular Weight: 255.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 675576-26-8 |

|---|---|

| Molecular Formula | C15H18BNO2 |

| Molecular Weight | 255.12 g/mol |

| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |

| Standard InChI | InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-12-10-17-8-7-11(12)9-13/h5-10H,1-4H3 |

| Standard InChI Key | LFALMDZWCMSBFO-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NC=C3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NC=C3 |

Introduction

Chemical Identity and Structure

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is an organoboron compound characterized by an isoquinoline core structure substituted with a pinacol boronic ester group at the 6-position. This structural arrangement creates a versatile molecular scaffold that exhibits unique chemical behavior and reactivity patterns useful in synthetic applications.

Basic Identifiers

The compound is identified through several standard chemical identifiers and nomenclature systems. The primary chemical identifiers are cataloged in Table 1, providing essential reference information for researchers and chemists.

Table 1: Chemical Identifiers of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

| Identifier Type | Value |

|---|---|

| CAS Number | 675576-26-8 |

| Molecular Formula | C₁₅H₁₈BNO₂ |

| Molecular Weight | 255.12 g/mol |

| Chemical Names | Isoquinoline-6-boronic acid pinacol ester; 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |

The compound's structure features an isoquinoline ring system with a boronic acid pinacol ester moiety at the 6-position, creating a molecular architecture that enables its use in various chemical transformations .

Structural Characteristics

The molecular structure consists of an isoquinoline ring (a bicyclic aromatic compound) with a pinacol boronate ester group. This structural arrangement confers unique reactivity to the molecule, particularly at the carbon-boron bond, which can undergo various transformations including Suzuki-Miyaura cross-coupling reactions. The boronate ester serves as a masked form of the boronic acid, providing enhanced stability while maintaining reactivity under appropriate conditions .

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is essential for researchers working with this compound. These properties influence its handling, storage, and application in synthetic procedures.

Physical Properties

The compound exists as a solid at standard temperature and pressure, with characteristic melting and boiling points that reflect its molecular weight and structural features. The key physical properties are summarized in Table 2.

Table 2: Physical Properties of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | At room temperature |

| Melting Point | 179-184°C | Experimentally determined |

| Boiling Point | 397.5±15.0°C | Predicted value |

| Density | 1.10±0.1 g/cm³ | At 20°C, 760 Torr |

| Appearance | White to off-white solid | Typical appearance |

These physical properties highlight the compound's stability at room temperature and its relatively high melting point, which is characteristic of aromatic heterocycles with extended conjugation .

Chemical Properties and Reactivity

The chemical properties of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline are largely defined by its structural elements: the isoquinoline ring system and the boronic ester functional group. The isoquinoline component contributes aromatic and basic properties, while the boronic ester provides sites for nucleophilic substitution and cross-coupling reactions.

Key chemical properties include:

-

Acid-Base Properties: The compound has a predicted pKa of 5.03±0.14, indicating moderate basicity attributable to the nitrogen in the isoquinoline ring system .

-

Solubility: The compound shows limited solubility in common organic solvents, being slightly soluble in chloroform and methanol. This solubility profile affects its application in solution-phase chemistry and purification procedures .

-

Reactivity: The boronic ester group serves as an activated site for cross-coupling reactions, particularly palladium-catalyzed Suzuki-Miyaura couplings. This reactivity makes the compound valuable in carbon-carbon bond formation reactions for the synthesis of more complex molecules.

Synthesis and Production

Understanding the synthetic approaches to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline provides insight into its availability and potential modifications for specialized applications.

Applications and Research Significance

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline serves as a versatile building block in organic synthesis, with applications spanning multiple areas of chemical research.

Synthetic Building Block

The compound functions as a valuable intermediate in the synthesis of complex molecules, particularly those containing substituted isoquinoline moieties. Its primary utility comes from the boronic ester group, which enables controlled carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions .

These characteristics make it particularly useful in:

-

Pharmaceutical synthesis for constructing drug candidates containing modified isoquinoline systems.

-

Materials science for developing conjugated systems with specific electronic or optical properties.

-

Agrochemical development for creating bioactive compounds with improved properties.

Medicinal Chemistry Applications

Comparison with Related Compounds

Understanding the structural and functional relationships between 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline and related compounds provides context for its unique properties and applications.

Structural Analogues

Several related compounds were identified in the search results that share structural similarities while exhibiting different functional characteristics:

Table 3: Comparison of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | C₁₅H₁₈BNO₂ | 255.12 | Reference compound |

| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | C₁₅H₂₂BNO₂ | 259.15 | Saturated C-N bond; additional hydrogens in the isoquinoline ring |

| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carbonitrile | C₁₆H₁₇BN₂O₂ | 280.13 | Additional nitrile group at position 3 |

| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one | C₁₅H₁₈BNO₃ | 273.14 | Contains a lactam functionality |

These structural variations result in different physical, chemical, and biological properties, expanding the utility of this class of compounds in various applications .

Functional Comparisons

The functional differences between these compounds extend beyond their structural variations. For example:

-

The fully aromatic isoquinoline system in 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline provides extended conjugation and potential for π-stacking interactions.

-

The tetrahydroisoquinoline variant offers increased conformational flexibility and different hydrogen bonding patterns.

-

The nitrile-substituted variant introduces additional polar functionality that can serve as a hydrogen bond acceptor or undergo further transformations.

-

The lactam-containing variant provides amide functionality with distinct hydrogen bonding capabilities.

These functional differences highlight the versatility of the boronic ester-substituted isoquinoline scaffold and its potential for diverse applications through structural modification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume